molecular formula C9H15N3O B7820269 2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one

2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one

Cat. No.: B7820269
M. Wt: 181.23 g/mol
InChI Key: ZIJBPFPFSGVPTO-UHFFFAOYSA-N
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Description

Compound “2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the starting materials under controlled temperature and pressure conditions.

    Step 2: Intermediate formation through a series of chemical reactions, often involving catalysts to enhance reaction rates.

    Step 3: Final purification and isolation of the compound using techniques such as crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for cost-effectiveness and efficiency, ensuring high yield and purity. Safety protocols are strictly followed to handle hazardous chemicals and prevent any environmental impact.

Chemical Reactions Analysis

Types of Reactions: Compound “2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Compound “2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Compound “2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    Compound A: Known for its similar chemical structure but different functional groups.

    Compound B: Shares similar reactivity but differs in its biological activity.

    Compound C: Exhibits comparable industrial applications but varies in its synthesis route.

Properties

IUPAC Name

2-amino-6-(3-methylbutyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(2)3-4-7-5-8(13)12-9(10)11-7/h5-6H,3-4H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJBPFPFSGVPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC1=CC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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